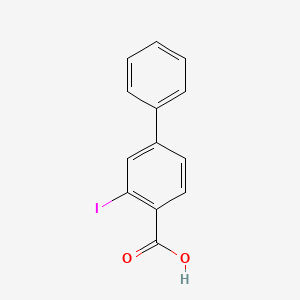
3-Iodobiphenyl-4-carboxylic acid
Descripción general
Descripción
3-Iodobiphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C13H9IO2 and its molecular weight is 324.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Iodobiphenyl-4-carboxylic acid (C13H9IO2) is an organic compound that has garnered interest for its potential biological activities. This compound, characterized by the presence of iodine and a carboxylic acid functional group, may interact with various biological systems. Despite its structural complexity, specific research on its biological activity remains limited. This article compiles findings from various studies to elucidate the biological implications of this compound.
The synthesis of this compound typically involves the iodination of biphenyl-4-carboxylic acid. The reaction can be represented as follows:
This reaction highlights the transformation of a biphenyl derivative into its iodinated form, which may influence its reactivity and biological interactions.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies involving related biphenyl derivatives have shown significant antibacterial effects against pathogens such as Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | Not specified |
| Biphenyl-4-carboxylic acid | B. subtilis | 12 |
| 2-Hydroxy-3-iodo-5-phenylbenzaldehyde | Xanthomonas citri | 15 |
While specific mechanisms for this compound are not well-documented, it is hypothesized that the presence of the iodine atom could enhance lipophilicity, allowing better membrane penetration and subsequent interaction with cellular components. The carboxylic acid group may also play a role in protonation states affecting binding affinities to biological targets .
Case Study 1: Synthesis and Testing
A study synthesized various iodinated biphenyl derivatives, including this compound, and evaluated their antibacterial properties using the disc diffusion method. Compounds were tested at a concentration of 200 ppm against several bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics like penicillin .
Case Study 2: Ionization Constants
Research on the ionization constants of biphenyl derivatives revealed that substituents at the 3' and 4' positions significantly affect the acidity and reactivity of these compounds. This finding suggests that the substitution pattern can modulate biological activity by altering solubility and interaction profiles with biological targets .
Propiedades
IUPAC Name |
2-iodo-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNTXRUYTWXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722269 | |
| Record name | 3-Iodo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-84-8 | |
| Record name | 3-Iodo[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















